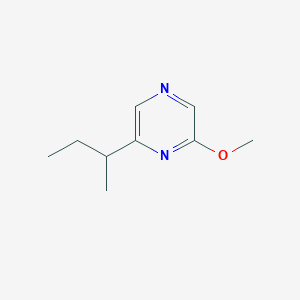

Pyrazine, 2-methoxy-6-(1-methylpropyl)-

Description

Overview of Pyrazine (B50134), 2-methoxy-6-(1-methylpropyl)- in Chemical Biology and Food Science

In the realms of chemical biology and food science, methoxypyrazines are primarily recognized as powerful aroma compounds. They are responsible for the characteristic "green" or "vegetative" notes in many foods, such as the bell pepper aroma in Cabernet Sauvignon grapes or the pea-like scent in Sauvignon blanc. nist.gov These compounds are detectable by the human nose at exceptionally low concentrations, often in the parts-per-trillion range, making them critical to the sensory profile of a product despite their minute quantities. chemicalbook.com

The contribution of Pyrazine, 2-methoxy-6-(1-methylpropyl)- to food aroma is predicated on this trait. Although less studied than its isomers, its structure suggests it would impart similar earthy, green, and nutty aromas. nih.gov In chemical biology, pyrazine derivatives are of growing interest for their diverse biological activities. chemicalbook.com Research on various pyrazine compounds has revealed potential applications as semiochemicals (compounds that convey signals) in insects and as functional ingredients, though specific biological roles for 2-methoxy-6-(1-methylpropyl)pyrazine have yet to be fully elucidated. sigmaaldrich.com

Historical Context and Initial Discoveries of Methoxypyrazines

The significance of pyrazines as key flavor components was first established in the mid-20th century through research on the chemistry of roasted and cooked foods. chemicalbook.com Scientists discovered that these compounds were largely formed through Maillard reactions and Strecker degradation during thermal processing, contributing the characteristic roasted, nutty, and baked aromas. thegoodscentscompany.com

A pivotal moment in the history of this class came in the 1970s with the identification of 2-methoxy-3-isobutylpyrazine (IBMP) as the compound responsible for the distinct green bell pepper aroma in both the vegetable itself and in Cabernet Sauvignon grapes. This discovery marked a shift in focus, revealing that methoxypyrazines were not only products of cooking but were also naturally occurring metabolites in plants. epa.gov This foundational work paved the way for understanding the biogenesis of these compounds in grapes and other produce, establishing their role as primary, grape-derived aroma compounds in wine.

Significance in Contemporary Academic Research and Interdisciplinary Applications

Today, methoxypyrazines remain a subject of intense academic research, particularly at the intersection of analytical chemistry, viticulture (grape growing), and enology (winemaking). A primary focus of contemporary research is to understand and manage the concentration of these compounds in grapes to achieve desired wine styles. High levels of methoxypyrazines can lead to overly "green" aromas that mask fruit characteristics, which is often considered a negative quality trait in red wines. nist.gov

Research has shown that viticultural practices significantly influence methoxypyrazine levels. Factors such as sunlight exposure on the fruit zone, vine water status, and grape maturity at harvest are critical control points. epa.gov For instance, increased sun exposure can lead to the photodegradation of pyrazines, reducing their concentration in the final wine.

Interdisciplinary applications include:

Analytical Chemistry: Developing highly sensitive methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify trace levels of methoxypyrazines in complex matrices like wine and food. nist.gov

Agronomy and Plant Science: Investigating the genetic and environmental factors that control the biosynthesis of methoxypyrazines in plants. Recent studies have begun to identify the specific genes and enzymes, such as O-methyltransferases, involved in their formation. sigmaaldrich.com

Flavor Chemistry: Using compounds like 2-methoxy-3-(1-methylpropyl)pyrazine and other isomers as flavoring agents to impart specific green or roasted notes in food products.

Scope and Objectives of the Comprehensive Research Outline

The objective of this article is to provide a focused and scientifically grounded overview of the chemical compound Pyrazine, 2-methoxy-6-(1-methylpropyl)-. Given the limited volume of research dedicated specifically to this isomer, this outline situates the compound within the broader, well-documented context of its chemical class, the methoxypyrazines. The article synthesizes foundational knowledge and current research on the role, history, and application of these potent aroma compounds, providing a comprehensive profile while strictly adhering to the specified topics.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-butan-2-yl-6-methoxypyrazine |

InChI |

InChI=1S/C9H14N2O/c1-4-7(2)8-5-10-6-9(11-8)12-3/h5-7H,4H2,1-3H3 |

InChI Key |

CRSGGIZVNCNYRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CN=CC(=N1)OC |

Origin of Product |

United States |

Nomenclature, Isomerism, and Structural Systematics

Systematic IUPAC Naming and Common Synonyms

The compound with the CAS Registry Number 24168-70-5 is systematically named according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). nih.gov The IUPAC name for this structure is 2-methoxy-3-(1-methylpropyl)pyrazine or 2-butan-2-yl-3-methoxypyrazine . nih.gov

In common usage and within scientific literature, it is frequently referred to by several synonyms. The most prevalent of these is 2-sec-Butyl-3-methoxypyrazine (B29486) (SBMP) . echemportal.orgglpbio.com This name highlights the secondary butyl group attached to the pyrazine (B50134) ring. The table below summarizes its key identifiers and nomenclature.

| Identifier Type | Identifier |

| Systematic Name | Pyrazine, 2-methoxy-3-(1-methylpropyl)- sielc.com |

| IUPAC Name | 2-butan-2-yl-3-methoxypyrazine nih.gov |

| Common Synonym | 2-sec-Butyl-3-methoxypyrazine echemportal.orgscbt.com |

| CAS Number | 24168-70-5 scbt.comfishersci.comthegoodscentscompany.com |

| Molecular Formula | C₉H₁₄N₂O scbt.comchemspider.com |

| Molecular Weight | 166.22 g/mol nih.govscbt.com |

| FEMA Number | 3433 sielc.comthegoodscentscompany.com |

Positional and Structural Isomers of Pyrazine, 2-methoxy-6-(1-methylpropyl)-

Isomers are compounds that share the same molecular formula (C₉H₁₄N₂O for the compound ) but differ in the arrangement of their atoms. nih.govnih.govchemspider.com These differences can be in the connectivity of atoms (structural isomers) or their spatial arrangement (stereoisomers).

Structural Isomers: These isomers differ in the sequence in which atoms are bonded together. For 2-methoxy-6-(1-methylpropyl)pyrazine, this can involve variations in the alkyl substituent or the placement of substituents on the pyrazine ring.

Alkyl Group Isomerism: The butyl group can exist in different isomeric forms. For instance, 2-isobutyl-3-methoxypyrazine (IBMP) has the same molecular formula but features an isobutyl group [-(CH₂)CH(CH₃)₂] instead of a sec-butyl group [-CH(CH₃)CH₂CH₃]. wikipedia.orgnist.gov

Positional Isomerism: The methoxy (B1213986) and alkyl groups can be attached to different positions on the pyrazine ring. For example, 2-methoxy-5-(sec-butyl)pyrazine or 2-methoxy-6-(sec-butyl)pyrazine would be positional isomers of the title compound. Another example is 2-Methoxy-6-(2-methylpropyl)pyrazine, where the isobutyl group is at position 6 instead of 3. epa.govscitoys.com

The following table compares the subject compound with some of its structural isomers.

| Compound Name | CAS Number | Molecular Formula | Structural Difference |

| 2-methoxy-3-(1-methylpropyl)pyrazine | 24168-70-5 | C₉H₁₄N₂O | Sec-butyl group at position 3 |

| 2-methoxy-3-(2-methylpropyl)pyrazine (IBMP) | 24683-00-9 | C₉H₁₄N₂O | Isobutyl group at position 3 wikipedia.orgnist.gov |

| 2-methoxy-6-(2-methylpropyl)pyrazine | 68039-33-8 | C₉H₁₄N₂O | Isobutyl group at position 6 epa.gov |

| 2-methoxy-3-isopropylpyrazine | 25773-40-4 | C₈H₁₂N₂O | Isopropyl group instead of sec-butyl |

| 2-methoxy-6-methylpyrazine | 2882-21-5 | C₆H₈N₂O | Methyl group instead of sec-butyl nih.govthegoodscentscompany.com |

Stereochemical Considerations: Enantiomers and Diastereomers

The presence of a chiral center in the 2-sec-butyl-3-methoxypyrazine molecule gives rise to stereoisomerism. The carbon atom in the sec-butyl group that is bonded to the pyrazine ring is attached to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the pyrazine ring), making it a stereocenter.

Due to the single chiral center, the compound exists as a pair of enantiomers:

(+)-(S)-2-methoxy-3-(1-methylpropyl)pyrazine thegoodscentscompany.comleffingwell.com

(-)-(R)-2-methoxy-3-(1-methylpropyl)pyrazine leffingwell.com

These molecules are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. sigmaaldrich.com The naturally occurring form, for instance in galbanum oil, has been identified as the (S)-enantiomer. leffingwell.com Research has also shown that in various vegetables, lady beetles, and Vitis vinifera grape species, only the (S)-enantiomer was detected. nih.gov

Distinguishing between the enantiomers of 2-sec-butyl-3-methoxypyrazine requires specialized analytical techniques, primarily chiral chromatography. Multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC) are powerful methods for separating and identifying these stereoisomers. nih.gov

The separation is achieved using a chiral stationary phase (CSP) in the gas chromatography column. These phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times and thus enabling their separation. Specific CSPs that have been successfully used for the enantiodifferentiation of SBMP include:

Octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin

Heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin nih.gov

These advanced chromatographic techniques, often coupled with mass spectrometry (MS) for sensitive detection, are essential for determining the enantiomeric composition of SBMP in complex matrices like food, wine, or biological samples. nih.gov

The chirality of 2-sec-butyl-3-methoxypyrazine has a significant impact on its sensory properties, specifically its odor profile and potency. While both enantiomers are described as having a "burdock-like, green and earthy" aroma, their odor detection thresholds differ. leffingwell.com The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

| Enantiomer | Odor Description | Odor Threshold (in water) |

| (-)-(R)-enantiomer | Burdock-like, green, earthy leffingwell.com | 0.01 ppb leffingwell.com |

| (+)-(S)-enantiomer | Burdock-like, green, earthy leffingwell.com | 0.1 ppb leffingwell.com |

The (R)-enantiomer is ten times more potent in terms of its odor than the naturally occurring (S)-enantiomer. leffingwell.com This difference underscores the importance of stereochemistry in the perception of flavor and fragrance compounds, as the chiral olfactory receptors in the nose interact differently with each enantiomer.

In the broader context of biological activity, alkylmethoxypyrazines, including SBMP, play roles in chemical communication and defense in the natural world. They are known to act as defensive allomones in aposematic (warningly colored) insects like ladybugs and the wood tiger moth, deterring predators. glpbio.commdpi.comcsic.es The specific biological activities of the individual enantiomers of SBMP are an area of ongoing research.

Natural Occurrence and Biological Distribution

Presence in Flora: Plants and Agricultural Products

This potent aroma compound is naturally present in numerous plant species, contributing significantly to the sensory characteristics of various fruits and vegetables. Its detection is a key area of study in food science due to its extremely low odor threshold.

Detection in Horticultural Produce (e.g., Peas, Asparagus, Red Beet, Bell Peppers, Carrots)

2-Methoxy-3-(1-methylpropyl)pyrazine has been identified as a volatile component in a range of horticultural products. It is particularly associated with "green" aromas. The compound has been reported in vegetables such as green peas, asparagus, red beet (beetroot), bell peppers, and carrots. chemicalbook.comhmdb.cachemdad.com Its presence contributes to the characteristic earthy, green pea, and bell pepper notes of these vegetables. chemicalbook.comhmdb.ca

Table 1: Detection of 2-methoxy-3-(1-methylpropyl)pyrazine in Horticultural Produce

| Produce | Presence Confirmed | Associated Aroma Profile |

|---|---|---|

| Peas | Yes chemicalbook.comhmdb.ca | Green pea chemicalbook.com |

| Asparagus | Yes chemicalbook.com | Green, Vegetative |

| Red Beet (Beetroot) | Yes chemicalbook.com | Earthy |

| Bell Peppers | Yes chemicalbook.comhmdb.ca | Bell pepper, Green hmdb.canih.gov |

| Carrots | Yes chemicalbook.comhmdb.ca | Carrot, Earthy hmdb.ca |

Occurrence in Grapes, Musts, and Wines (e.g., Vitis vinifera cv. Cabernet Sauvignon, Sauvignon Blanc)

The compound is a well-documented varietal aroma component in certain grape cultivars, particularly those of the Vitis vinifera species. It is a key contributor to the herbaceous and vegetative notes characteristic of Sauvignon blanc and Cabernet Sauvignon wines. dss.go.thresearchgate.net

In Sauvignon blanc, 2-methoxy-3-(1-methylpropyl)pyrazine is typically found in small quantities, with concentrations often in the range of 0.1 to 1.0 ng/L in both juice and finished wines. ajevonline.orgresearchgate.netajevonline.orgunirioja.es While it is not the most abundant methoxypyrazine, its presence adds to the complexity of the wine's aroma profile.

In Cabernet Sauvignon grapes and wines, this pyrazine (B50134) has also been identified, although often at very low levels. dss.go.th Studies have shown that its concentration, along with other methoxypyrazines, is influenced by viticultural practices such as irrigation and plantation density. dss.go.th In many red wines, the level of 2-methoxy-3-(1-methylpropyl)pyrazine is less than 2 ng/L. researchgate.net

Table 2: Occurrence of 2-methoxy-3-(1-methylpropyl)pyrazine in Grapes and Wine

| Matrix | Cultivar | Typical Concentration | Reference |

|---|---|---|---|

| Wine and Juice | Sauvignon Blanc | 0.1 - 1.0 ng/L | ajevonline.orgajevonline.org |

| Grapes, Must, and Wine | Cabernet Sauvignon | Detected, often below 2 ng/L in wine | dss.go.thresearchgate.net |

Identification in Other Plant Matrices (e.g., Kohlrabi, Wheaten Bread, Potato, Peach, Chili Pepper)

Beyond common garden vegetables and grapes, this pyrazine has been detected in other plant-based foods. It has been identified as a volatile component of potatoes, contributing to their characteristic earthy aroma. The compound is also found in chili peppers (Capsicum species). hmdb.ca There is currently no available research in the provided search results confirming the presence of 2-methoxy-3-(1-methylpropyl)pyrazine in kohlrabi, wheaten bread, or peach.

Production by Microbial Systems

The biosynthesis of 2-methoxy-3-(1-methylpropyl)pyrazine is not limited to the plant kingdom; certain microorganisms are also capable of producing this potent aroma compound.

Isolation from Bacterial Species (e.g., Halomonas venusta, Pseudomonas spp., Bacillus spp., Paenibacillus spp., Chondromyces spp., Serratia spp.)

Research has demonstrated that various bacterial species can synthesize pyrazines.

Halomonas venusta : This marine bacterium has been identified as a producer of 2-methoxy-3-(1-methylpropyl)pyrazine.

Serratia spp. : Certain strains of Serratia, along with Cedecea davisae, are known to produce a potato-like odor, which has been attributed to the production of methoxypyrazines. nih.govnih.gov Specifically, 3-sec-butyl-2-methoxypyrazine was identified as the major alkyl-methoxypyrazine produced by Cedecea davisae. nih.gov

Pseudomonas spp. : While some species like Pseudomonas perolens are known to produce other methoxypyrazines, such as 2-methoxy-3-isopropylpyrazine, specific evidence for the production of 2-methoxy-3-(1-methylpropyl)pyrazine by Pseudomonas is not detailed in the provided search results. oup.comacs.org

Paenibacillus spp. : Species within this genus, such as Paenibacillus polymyxa, are known to produce a complex mixture of alkyl-substituted pyrazines. oup.commdpi.comnih.gov However, the specific synthesis of 2-methoxy-3-(1-methylpropyl)pyrazine by these species is not explicitly confirmed in the search results.

Bacillus spp. : Various Bacillus species are known to synthesize different alkyl pyrazines. oup.com

Chondromyces spp. : Information regarding pyrazine production by this genus was not found in the search results.

Table 3: Bacterial Production of 2-methoxy-3-(1-methylpropyl)pyrazine

| Bacterial Species | Production Confirmed | Notes |

|---|---|---|

| Halomonas venusta | Yes | - |

| Pseudomonas spp. | Not specified | Known to produce other methoxypyrazines. acs.org |

| Bacillus spp. | Not specified | Known to produce various alkyl pyrazines. oup.com |

| Paenibacillus spp. | Not specified | Known to produce a complex mixture of pyrazines. nih.gov |

| Chondromyces spp. | No information found | - |

| Serratia spp. | Yes (in related species) | Cedecea davisae produces 3-sec-butyl-2-methoxypyrazine. nih.gov |

Presence in Fauna: Insects and Animal Products

Role as Semiochemicals and Volatile Cues in Insect Communication

2-Methoxy-6-(1-methylpropyl)pyrazine, also known as 2-sec-butyl-3-methoxypyrazine (B29486), plays a significant role in the chemical communication of various insect species. As a semiochemical, it acts as an informational molecule that can influence the behavior of other organisms. google.complantprotection.pl These volatile organic compounds are crucial for a range of insect activities including foraging, oviposition, and avoiding predators. researchgate.net

In several insect orders, methoxypyrazines are frequently identified as key signaling molecules. researchgate.net For instance, the firefly Photuris trivittata releases 2-methoxy-3-(1-methylpropyl)pyrazine. researchgate.net This compound is also utilized by predators and parasites to locate their prey. Aphid predators, for example, are drawn to the pyrazines emitted by their prey, which in turn can be exploited for biological control in integrated pest management (IPM) strategies. google.com The use of such semiochemicals offers an ecologically advantageous approach to pest management by disrupting mating processes, monitoring populations, or luring pests to targeted pesticide applications. google.com

Research has demonstrated the potential of pyrazine derivatives, including 2-methoxy-6-(1-methylpropyl)pyrazine, as attractants for insects in the Coleoptera order, specifically the Coccinellidae family (ladybugs). google.com This attraction can be harnessed in sustained-release formulations to draw beneficial insects to crops for pest control. google.com The compound's effectiveness as a semiochemical is rooted in its ability to be detected by specialized odorant-binding proteins on insect antennae, triggering a behavioral response. researchgate.net

Table 1: Examples of 2-Methoxy-6-(1-methylpropyl)pyrazine and Related Pyrazines in Insect Communication

| Insect Species | Pyrazine Compound | Role in Communication |

| Photuris trivittata (firefly) | 2-methoxy-3-(1-methylpropyl)pyrazine | Release of the compound has been documented. researchgate.net |

| Various Coccinellidae species (ladybugs) | 2-sec-butyl-3-methoxypyrazine | Chemoattractant for conspecific adults. google.com |

| Pineapple beetle (Carpophilus humeralis) | 2,5-diisopropylpyrazine | Attractant semiochemical. |

| Ants (Atta sexdens) | 2,5-dimethylpyrazine | Pheromone produced by symbiotic bacteria. mdpi.com |

Detection in Animal-Derived Products (e.g., Mammalian Systems via Metabolic Pathways)

While the primary research focus on 2-methoxy-6-(1-methylpropyl)pyrazine has been in the context of food chemistry and insect communication, its presence in animal systems is also documented. Pyrazine derivatives are known to be absorbed from the gastrointestinal tract and undergo metabolic processes. nih.gov

In mammalian systems, pyrazines generally share common metabolic pathways which include:

Oxidation of the side-chains of alkyl-substituted pyrazines.

Hydroxylation of the pyrazine ring.

Conjugation of the resulting metabolic products with substances like glucuronic acid or sulfate before excretion. nih.gov

Although specific metabolic studies on 2-methoxy-6-(1-methylpropyl)pyrazine are not extensively detailed in the provided search results, the general metabolic fate of pyrazines provides a framework for its likely processing in animal bodies. nih.gov This compound has been detected in various foods that are part of animal and human diets, such as root vegetables and pulses, suggesting a pathway for its introduction into mammalian systems. hmdb.ca

Formation in Thermally Processed and Fermented Foodstuffs

Development in Fermented Substrates

Fermentation is another process that can lead to the formation of pyrazines, including 2-methoxy-6-(1-methylpropyl)pyrazine. These compounds are often produced by microorganisms as secondary metabolites and contribute significantly to the flavor profiles of fermented foods. nih.gov

Pyrazines are crucial flavoring components in a variety of traditional fermented foods such as cheese, soy sauce, and Chinese liquor (Baijiu), imparting roasted, baked, and nutty flavors. nih.gov The formation of pyrazines during fermentation can occur through microbial metabolic pathways, often involving amino acids as precursors. nih.gov

For example, in the fermentation of cocoa beans, Bacillus species are known to produce various organic compounds, including tetramethylpyrazine. core.ac.uk The growth of Bacillus subtilis and Bacillus megaterium during cocoa fermentation has been correlated with an increase in the concentration of methyl pyrazines. core.ac.uk While the direct production of 2-methoxy-6-(1-methylpropyl)pyrazine by specific microorganisms in fermented substrates is not explicitly detailed in the provided results, the general role of microbial activity in generating a diverse array of pyrazines is well-established. nih.govcore.ac.uk

Biosynthesis and Metabolic Pathways

Elucidation of Enzymatic Biosynthesis in Microorganisms

The microbial production of alkyl- and methoxypyrazines is a subject of significant interest, with bacteria being recognized as key synthesizers. semanticscholar.org The biosynthesis in bacteria is thought to arise from the condensation of amino acids. researchgate.net

One of the proposed biosynthetic routes for the formation of alkyl-substituted pyrazines involves the amidation of an amino acid, which is then followed by a condensation reaction with an α-dicarbonyl compound. oup.com This pathway is suggested for the synthesis of related compounds such as 2-methoxy-3-isopropylpyrazine, 2-methoxy-3-isobutylpyrazine, and 2-methoxy-3-sec-butylpyrazine through the condensation of glyoxal (B1671930) or glyoxylic acid with valine, leucine (B10760876), or isoleucine, respectively. oup.com A subsequent methylation step would then lead to the final methoxy-substituted pyrazine (B50134). oup.com

An alternative and significant pathway in microorganisms involves the formation of a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), as a key intermediate. nih.gov This process begins with the condensation of two amino acids. oup.com For the target compound, 2-methoxy-6-(1-methylpropyl)pyrazine, the presumed intermediate is 2,5-dioxo-3-(1-methylpropyl)piperazine. researchgate.net This cyclic dipeptide was identified in the cells of the marine bacterium Halomonas venusta, a known producer of the target pyrazine. researchgate.net These cyclic dipeptides are synthesized by enzymes called cyclodipeptide synthases (CDPSs) which utilize aminoacyl-tRNAs as substrates. nih.gov The stable DKP ring can then undergo further modifications by tailoring enzymes, such as oxidoreductases and methyltransferases, to yield the final pyrazine product. nih.gov

The biosynthesis of 2-methoxy-6-(1-methylpropyl)pyrazine is directly linked to specific amino acid precursors. In the marine bacterium Halomonas venusta, the biosynthesis originates from the condensation of isoleucine and glycine. researchgate.net Experimental evidence supports this, as supplementing the growth medium with high concentrations of these two amino acids led to a significant increase in the yield of 2-methoxy-6-(1-methylpropyl)pyrazine. researchgate.net

Other branched-chain amino acids also serve as crucial precursors for related pyrazines. Valine and leucine are precursors for 2-isopropyl-3-methoxypyrazine (B1215460) and 2-isobutyl-3-methoxypyrazine, respectively. oup.comnih.gov The dicarbonyl compounds glyoxal and glyoxylic acid have been proposed as the condensation partners for these amino acids in one of the biosynthetic pathways. oup.com

Table 1: Precursors in Microbial Pyrazine Biosynthesis

| Pyrazine Compound | Amino Acid Precursor(s) | Proposed Dicarbonyl Precursor |

|---|---|---|

| 2-methoxy-6-(1-methylpropyl)pyrazine | Isoleucine, Glycine | Not specified |

| 2-methoxy-3-isopropylpyrazine | Valine | Glyoxal or Glyoxylic Acid |

The production of 2-methoxy-6-(1-methylpropyl)pyrazine in microorganisms appears to be regulated and linked to the growth phase of the culture. In Halomonas venusta, the synthesis of this pyrazine was observed to occur only during the idiophase, the secondary metabolic phase that follows the active growth (trophophase) phase. researchgate.net This suggests that the compound is a secondary metabolite, and its production is likely triggered by specific nutritional or environmental cues that signal the end of rapid cell proliferation.

Plant Biosynthesis and Environmental Influences

The biosynthesis of 3-alkyl-2-methoxypyrazines in plants is intrinsically linked to the metabolism of branched-chain amino acids. semanticscholar.orgnih.gov Amino acids serve as the foundational building blocks for these aromatic compounds. nih.gov For example, the isobutyl side chain of 2-methoxy-3-isobutylpyrazine (IBMP), a well-studied methoxypyrazine in grapes, is derived from L-leucine. semanticscholar.org Similarly, it is understood that the sec-butyl group of 2-methoxy-6-(1-methylpropyl)pyrazine originates from the amino acid L-isoleucine. nih.gov

The final step in the plant biosynthetic pathway has been well-characterized and involves the methylation of a non-volatile precursor, a 2-hydroxy-3-alkylpyrazine. nih.gov This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme. semanticscholar.orgnih.gov The identification of specific OMT genes, such as VvOMT3 in grapevine, has provided significant insight into this terminal step of methoxypyrazine biosynthesis in plants. nih.gov The metabolism of amino acids is central to providing the initial carbon skeletons that are ultimately converted into these potent flavor and aroma compounds. nih.govnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| Pyrazine, 2-methoxy-6-(1-methylpropyl)- |

| 2-methoxy-3-(1'-methylpropyl)pyrazine |

| 2,5-dioxo-3-(1-methylpropyl)piperazine |

| 2-methoxy-3-isopropylpyrazine |

| 2-methoxy-3-isobutylpyrazine |

| 2-hydroxy-3-isobutylpyrazine (IBHP) |

| Glycine |

| Valine |

| Leucine |

| Isoleucine |

| Glyoxal |

| Glyoxylic Acid |

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" to construct a detailed article according to the provided outline.

The vast majority of research on methoxypyrazines focuses on other isomers, such as 2-methoxy-3-isobutylpyrazine (IBMP), 2-methoxy-3-isopropylpyrazine (IPMP), and 2-methoxy-3-(1-methylpropyl)pyrazine, due to their significant impact on the aroma and flavor of foods and beverages, particularly wine.

Consequently, detailed research findings on the specific biosynthesis, impact of viticultural practices, non-enzymatic formation mechanisms, and microbial metabolism for "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" are not available in the public domain. To adhere strictly to the request for scientifically accurate content focused solely on this specific compound, it is not possible to generate the requested article.

Chemical Synthesis and Derivatization Strategies

Laboratory Synthesis of Pyrazine (B50134), 2-methoxy-3-(1-methylpropyl)-

The laboratory synthesis of 2-methoxy-3-(1-methylpropyl)pyrazine is a multi-step process that has been refined to improve efficiency and yield. The primary approach involves the construction of the pyrazine ring followed by methylation.

The most established and efficient synthetic route for 2-methoxy-3-alkylpyrazines involves a two-step process. researchgate.net The general strategy is based on the condensation of an α-amino acid amide with glyoxal (B1671930) to form a 2-hydroxypyrazine (B42338) intermediate, which is subsequently methylated to yield the final methoxypyrazine product. researchgate.netchemicalbook.com

Research efforts have focused on optimizing reaction conditions to achieve higher yields and utilize milder, safer reagents. dur.ac.uk The development of these routes is crucial for producing the compound in sufficient quantities for research and as a standard for analytical studies. A key ambition in academic laboratories is to establish versatile methodologies that can be applied to a wide range of pyrazine cores, with the ultimate goal of enabling larger-scale production safely and cost-effectively. dur.ac.uk

Table 1: Overview of a Common Synthetic Pathway

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Condensation/Cyclization | An α-amino acid amide (e.g., Isoleucine amide) + Glyoxal | 2-hydroxy-3-(1-methylpropyl)pyrazine |

| 2 | Methylation (O-alkylation) | 2-hydroxy-3-(1-methylpropyl)pyrazine + Methylating Agent | 2-methoxy-3-(1-methylpropyl)pyrazine |

The selection of precursors is critical for the synthesis. The alkyl side chain of the final pyrazine is determined by the choice of the initial α-amino acid amide.

Precursors: To synthesize 2-methoxy-3-(1-methylpropyl)pyrazine, the essential precursor is isoleucine amide . This provides the 1-methylpropyl (sec-butyl) group. chemicalbook.com The pyrazine ring itself is constructed using glyoxal . researchgate.netchemicalbook.com

Reagents: The second step, methylation of the 2-hydroxypyrazine intermediate, can be accomplished using several methylating agents. Historically, diazomethane (B1218177) (CH2N2) was used. chemicalbook.com However, due to its hazardous and explosive nature, safer alternatives are preferred in modern synthesis. Methyl iodide is a commonly used and effective alternative. researchgate.net The choice of base and solvent is also critical to ensure efficient O-methylation over N-methylation.

Table 2: Key Precursors and Reagents

| Compound | Role in Synthesis | Reference |

| Isoleucine amide | Source of the 1-methylpropyl (sec-butyl) side chain | chemicalbook.com |

| Glyoxal | Provides the C2N2 backbone for the pyrazine ring | researchgate.netchemicalbook.com |

| Diazomethane | Methylating agent (less common due to hazards) | chemicalbook.com |

| Methyl iodide | Safer and more common methylating agent | researchgate.net |

Regioselectivity: The condensation reaction between isoleucine amide and glyoxal is inherently regioselective. The reaction mechanism dictates that the sec-butyl group from the amino acid amide will be positioned adjacent to the hydroxyl group in the resulting 2-hydroxypyrazine intermediate. Subsequent methylation targets this hydroxyl group, leading specifically to the 2-methoxy-3-(1-methylpropyl)pyrazine isomer.

Stereoselectivity: The 1-methylpropyl (sec-butyl) group contains a chiral center. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting precursor. leffingwell.com For example, using enantiomerically pure L-isoleucine amide will result in the synthesis of the corresponding single enantiomer of the target pyrazine. The (+)-(S)-isomer is noted as the naturally occurring form in Galbanum oil. leffingwell.com The synthesis preserves the chirality of the starting material rather than creating a new stereocenter. This control is vital for research into the sensory properties of the individual enantiomers, which can exhibit different odor characteristics and thresholds. leffingwell.com

Preparation of Analogs and Derivatives for Research Purposes

The synthesis of analogs and derivatives is crucial for various research applications, including metabolic studies, structure-activity relationship analysis, and use as internal standards in quantitative analysis.

A primary strategy for creating derivatives is isotopic labeling. Efficient synthetic routes have been developed for preparing deuterated analogues of related compounds like 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine. researchgate.net This same methodology, involving the use of deuterated precursors or reagents, can be applied to prepare labeled 2-methoxy-3-(1-methylpropyl)pyrazine. These labeled compounds are particularly valuable for mixed labeling studies, which help to avoid analytical issues such as the co-elution of compounds in chromatography. researchgate.net

Furthermore, structural analogs can be synthesized by modifying the established route. By substituting the initial α-amino acid amide, a wide variety of 2-methoxy-3-alkylpyrazines can be produced. For instance, using valine amide would yield 2-methoxy-3-isopropylpyrazine, while using leucine (B10760876) amide would produce 2-methoxy-3-isobutylpyrazine. researchgate.netdur.ac.uk This systematic variation allows researchers to investigate how changes in the alkyl group's size, shape, and branching affect the molecule's biological or sensory properties.

Industrial Synthetic Methodologies for Production (Academic Implications)

While specific industrial-scale methods for 2-methoxy-6-(1-methylpropyl)pyrazine are not detailed, academic research into pyrazine synthesis has significant implications for potential large-scale production. dur.ac.uk The general industrial synthesis of pyrazines often employs different strategies than laboratory-scale preparations, such as the condensation of ethylenediamine (B42938) with vicinal diols using heterogeneous catalysts. nih.gov

The academic drive is to develop new synthetic routes that are not only efficient but also safer, more cost-effective, and environmentally benign. dur.ac.uknih.gov This involves moving away from hazardous reagents like diazomethane and exploring novel, greener approaches. chemicalbook.comdur.ac.uk Research into base-metal catalyzed dehydrogenative coupling reactions, for example, represents a move towards more atom-economical and sustainable synthetic methods that generate only water and hydrogen gas as byproducts. nih.gov The successful development of such generic, scalable methodologies in an academic setting provides a direct pathway for industrial application, enabling the efficient production of a diverse range of pyrazine derivatives for the flavor, fragrance, and pharmaceutical industries. dur.ac.ukresearchgate.net

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating and identifying volatile and semi-volatile compounds like "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" from intricate mixtures.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for the analysis of alkylpyrazines. nih.gov This technique separates volatile compounds in a gas stream, which are then ionized and identified based on their mass-to-charge ratio. For "Pyrazine, 2-methoxy-6-(1-methylpropyl)-", GC-MS provides both qualitative and quantitative data. The mass spectrum is characterized by specific fragmentation patterns, with key ions aiding in its identification. The NIST Mass Spectrometry Data Center reports a main library spectrum for this compound with a top peak at an m/z of 138 and a second-highest peak at m/z 124. nih.gov

However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, which makes unambiguous identification by spectral interpretation alone challenging. nih.gov To overcome this, gas chromatographic retention indices (RIs) are employed. nih.gov These indices normalize the retention times of a compound to those of adjacent n-alkanes, providing a more reliable identification parameter across different systems. nih.gov Kovats Retention Indices for "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" have been reported on various stationary phases, aiding in its differentiation from isomers. nih.gov For instance, on a standard non-polar column, retention indices such as 1151, 1155, and 1159 have been recorded. nih.gov

Table 1: GC-MS Data for Pyrazine (B50134), 2-methoxy-6-(1-methylpropyl)-

| Parameter | Value | Source |

|---|---|---|

| Top Peak (m/z) | 138 | nih.gov |

| 2nd Highest Peak (m/z) | 124 | nih.gov |

| Kovats RI (Standard Non-Polar) | 1151, 1155, 1159 | nih.gov |

| Kovats RI (Standard Polar) | 1509, 1514, 1503 | nih.gov |

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to single-column GC. leco.com This technique utilizes two columns with different stationary phases connected by a modulator. leco.com The result is a highly structured two-dimensional chromatogram that provides increased peak capacity, resolution, and sensitivity. leco.com For complex samples containing numerous aroma compounds, such as foods and beverages where "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" is found, GCxGC can effectively separate the target analyte from co-eluting matrix components. leco.com

When coupled with detectors like a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds, the detection of pyrazines can be significantly enhanced. Time-of-flight mass spectrometry (TOFMS) is another powerful detector for GCxGC, offering high-speed data acquisition and full-spectrum sensitivity, which is crucial for identifying trace-level compounds in complex mixtures. leco.com The enhanced separation and sensitivity of GCxGC-TOFMS can lead to more confident peak identification and more accurate characterization of the sample's volatile profile. leco.com

Effective sample preparation is critical for the analysis of trace volatile compounds. Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. scispace.com Volatile analytes, including pyrazines, partition onto the fiber and are then thermally desorbed into the GC inlet. scispace.comsigmaaldrich.com The choice of fiber coating is crucial; for pyrazines, bipolar fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/Carboxen/PDMS) have been shown to be effective. scispace.com HS-SPME is widely used for analyzing pyrazines in food matrices like cocoa beans and peanut butter. scispace.comsigmaaldrich.com

Stir Bar Sorptive Extraction (SBSE) is another solventless enrichment technique that offers higher sensitivity due to a larger volume of the sorptive phase, typically polydimethylsiloxane (PDMS), coated onto a magnetic stir bar. nih.gov The stir bar is placed in an aqueous sample, and organic compounds partition into the PDMS coating. nih.gov The analytes are then recovered by thermal desorption or liquid extraction. nih.govresearchgate.net SBSE is particularly effective for trace analysis in environmental, food, and biomedical applications, allowing for the extraction and enrichment of compounds from aqueous matrices with high efficiency. nih.gov

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the molecular structure and can be used for the quantification of "Pyrazine, 2-methoxy-6-(1-methylpropyl)-".

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. ¹H-NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For "Pyrazine, 2-methoxy-6-(1-methylpropyl)-", the ¹H-NMR spectrum would show distinct signals corresponding to the protons on the pyrazine ring, the methoxy (B1213986) group, and the sec-butyl (1-methylpropyl) group, with chemical shifts and coupling patterns confirming their connectivity. nih.gov

The "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" molecule contains a chiral center at the first carbon of the 1-methylpropyl group. To analyze the enantiomeric composition of a sample, chiral lanthanide shift reagents (LSRs) can be employed in NMR spectroscopy. researchgate.netnumberanalytics.com These paramagnetic complexes, such as those containing Europium (Eu³⁺) or Praseodymium (Pr³⁺), can coordinate with the analyte. numberanalytics.comfiveable.me This interaction induces large shifts in the NMR signals of the enantiomers, allowing for their differentiation and quantification. researchgate.net While causing some line broadening, LSRs are highly effective for determining enantiomeric purity. researchgate.nettcichemicals.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic heterocyclic molecules like pyrazines exhibit characteristic UV absorption bands corresponding to n→π* and π→π* electronic transitions. montana.edu The UV spectrum of pyrazine consists of a broad continuum with absorption bands between 200 and 380 nm. researchgate.net

UV-Vis spectroscopy serves as a simple and rapid method for the quantification of pyrazines in solution. researchgate.net By establishing a correlation model between absorbance at a specific wavelength and the concentration of the analyte (following the Beer-Lambert law), the amount of "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" in a sample can be determined. researchgate.net This technique is particularly useful for routine analysis where a validated method has been established.

Isotope Dilution Mass Spectrometry for Absolute Quantification and Validation

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of chemical compounds. It is considered a primary ratio method of measurement, capable of producing highly accurate and precise results with traceability to the International System of Units (SI). nist.govrsc.org The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (an internal standard) to the sample. This "isotopic spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D).

For the analysis of "Pyrazine, 2-methoxy-6-(1-methylpropyl)-", a deuterated analogue, such as its [²H₃] counterpart, is used as the internal standard. researchgate.net This standard is added to the sample prior to extraction and analysis. Because the isotopically labeled standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation, any losses of the analyte during these steps are compensated for by measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer. researchgate.net This approach corrects for matrix effects and variations in instrument response, leading to highly reliable quantification.

Stable Isotope Dilution Analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is a frequently employed methodology for the determination of methoxypyrazines in food and beverages. researchgate.netnih.gov The quantitative precision of ID-MS allows for the accurate measurement of these compounds even at the ultra-trace levels at which they occur, where only picograms of the substance may be available for analysis. researchgate.net

Method Validation and Performance

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. For "Pyrazine, 2-methoxy-6-(1-methylpropyl)-", also known as 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP), IDMS methods have been rigorously validated, demonstrating excellent performance characteristics. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and recovery.

In a study developing a headspace solid-phase microextraction (HS-SPME) GC-MS method using a stable isotope dilution assay, the following performance data were established for SBMP:

| Parameter | Value in Juice | Value in Wine |

|---|---|---|

| Limit of Detection (LOD) | <0.5 ng/L | 1-2 ng/L |

| Recovery Efficiency | Not Specified | 99-102% |

This table presents the method detection limits and recovery efficiencies for 2-sec-butyl-3-methoxypyrazine (a synonym for the target compound) using a validated stable isotope dilution assay coupled with GC-MS. researchgate.net

The precision of the method is typically assessed by analyzing replicate samples at different concentrations. For instance, the relative standard deviations (RSDs) for all methoxypyrazines in one study were reported to be between 5.6-7% at a concentration of 5 ng/L and less than 5% for samples at 15 and 30 ng/L. researchgate.net

Research Findings

The application of IDMS has enabled the precise quantification of "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" in various food and beverage products, most notably wine. Research has shown that the concentration of this compound can vary significantly depending on the origin and production methods. For example, in some wines and juice samples, small quantities of 2-methoxy-3-(1-methylpropyl)pyrazine have been found, typically in the range of 0.1 to 1.0 ng/L. researchgate.net In other red wines, the concentration was determined to be less than 2 ng/L. acs.org

The following table summarizes representative quantitative findings for "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" in wine as determined by IDMS.

| Matrix | Concentration Range (ng/L) | Reference |

|---|---|---|

| Wine and Juice | 0.1 - 1.0 | researchgate.net |

| Red Wine | <2 | acs.org |

This table illustrates the low-level concentrations of "Pyrazine, 2-methoxy-6-(1-methylpropyl)-" that have been accurately quantified in wine and juice samples using the high sensitivity of isotope dilution mass spectrometry. researchgate.netacs.org

Biological Activities and Mechanistic Studies

Function as Semiochemicals and Inter-Organismal Communication Signals

Role in Insect Attraction and Behavior

Contributions to Microbial Communication and Volatile Profiles

Detailed studies on the role of Pyrazine (B50134), 2-methoxy-6-(1-methylpropyl)- in microbial communication and as a component of microbial volatile profiles are not prominently featured in the current body of scientific literature. The investigation of microbial volatile organic compounds is an expanding field, but specific research identifying this compound as a key signaling molecule between microorganisms is yet to be published.

Antimicrobial Properties and Efficacy

General studies have indicated that pyrazine derivatives can possess antimicrobial properties. However, specific data on the efficacy of Pyrazine, 2-methoxy-6-(1-methylpropyl)- is sparse.

Antibacterial Activity Against Pathogenic and Spoilage Microorganisms

Direct studies detailing the antibacterial spectrum of Pyrazine, 2-methoxy-6-(1-methylpropyl)- against specific pathogenic and spoilage microorganisms are limited. However, research on a closely related derivative, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol , has provided some insight into the potential antibacterial action of 2,6-substituted methoxypyrazines. In one study, this derivative was synthesized and tested against a panel of four microorganisms. It demonstrated moderate activity against Klebsiella pneumoniae at a concentration of 200 μg but was found to be inactive against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa at the tested concentrations mdpi.com. This suggests that the 2-methoxy-6-substituted pyrazine scaffold may have selective antibacterial properties.

Interactive Data Table: Antibacterial Activity of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol

| Microorganism | Gram Type | Activity (at 200 μg) |

| Staphylococcus aureus | Gram-positive | Inactive |

| Bacillus subtilis | Gram-positive | Inactive |

| Klebsiella pneumoniae | Gram-negative | Moderately Active |

| Pseudomonas aeruginosa | Gram-negative | Inactive |

Antifungal and Antioomycete Effects on Plant Pathogens

There is no specific information available in the reviewed scientific literature regarding the antifungal or antioomycete effects of Pyrazine, 2-methoxy-6-(1-methylpropyl)- on plant pathogens. While pyrazine compounds, in general, have been noted for antifungal activities, dedicated studies on this specific isomer are absent mdpi.com.

Antioxidant and Anti-Photoaging Biological Activities

Research into the biological effects of 2-methoxy-5-(2-methyl propyl) pyrazine (MMPP), a compound isolated from Prunus persica (peach), has highlighted its potential as an antioxidant and anti-photoaging agent. researchgate.netresearchgate.net These activities are primarily attributed to its ability to scavenge free radicals and modulate key proteins involved in the aging process of the skin. researchgate.netresearchgate.net

Radical Scavenging Activity and Antioxidant Mechanisms

The antioxidant capacity of MMPP has been demonstrated through its radical scavenging activity. researchgate.netresearchgate.net In studies utilizing the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay, MMPP exhibited significant activity. researchgate.net The DPPH assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, which is a key mechanism of antioxidant action. mdpi.com The reduction of the stable DPPH radical to the non-radical form by an antioxidant is measured by a decrease in absorbance. mdpi.com MMPP was shown to effectively scavenge DPPH free radicals, indicating its potential to neutralize harmful reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage. researchgate.netresearchgate.net

The primary antioxidant mechanisms involve delaying or inhibiting the production of free radicals, scavenging them, or converting them into less toxic compounds. researchgate.net By donating a hydrogen atom or an electron, antioxidants can interrupt the chain reactions of free radicals, thus preventing damage to biological molecules. The radical scavenging activity displayed by MMPP suggests it functions through such mechanisms to protect cells from oxidative damage. researchgate.net

Modulation of Matrix Metalloproteinases (MMPs) and Type-1 Procollagen Expression in Fibroblasts

Photoaging of the skin is characterized by the degradation of the extracellular matrix, primarily composed of collagen. nih.gov Ultraviolet (UV) radiation induces the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading collagen and other extracellular matrix proteins. nih.govnih.gov Specifically, MMP-1 (interstitial collagenase) plays a crucial role in initiating the breakdown of type I collagen, the most abundant collagen in the skin. nih.govnih.gov

Studies on UV-irradiated human skin fibroblasts have shown that MMPP can effectively modulate the expression of both MMP-1 and type-1 procollagen, the precursor to type I collagen. researchgate.netresearchgate.net Treatment with MMPP was found to suppress the UV-induced expression of MMP-1 at both the mRNA and protein levels. researchgate.netresearchgate.net Concurrently, MMPP increased the expression of type-1 procollagen, which is typically reduced by UV radiation. researchgate.net This dual action of inhibiting collagen degradation and promoting collagen synthesis underscores the anti-photoaging potential of this pyrazine derivative. researchgate.netresearchgate.net

The table below summarizes the effects of 2-methoxy-5-(2-methyl propyl) pyrazine (MMPP) on MMP-1 and Type-1 Procollagen expression in UV-irradiated human fibroblasts.

| Treatment Condition | MMP-1 Expression | Type-1 Procollagen Expression |

| Control (No UV) | Baseline | Baseline |

| UV-irradiated | Increased | Decreased |

| UV-irradiated + MMPP | Suppressed | Increased |

This interactive data table is based on findings reported in studies on the anti-photoaging effects of 2-methoxy-5-(2-methyl propyl) pyrazine. researchgate.netresearchgate.net

Other Significant Biological Activities of Pyrazine Derivatives

Beyond their antioxidant and anti-photoaging properties, pyrazine derivatives exhibit a broad spectrum of other significant biological activities. These activities stem from their diverse chemical structures, which allow them to interact with various biological targets. researchgate.nettandfonline.com

Modulation of Enzyme Activities (e.g., Protein Kinase, Mitotic Kinase, Checkpoint Kinase)

Pyrazine derivatives have emerged as a significant class of compounds in the development of kinase inhibitors. nih.govresearchgate.net Protein kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, apoptosis, and inflammation, by phosphorylating target proteins. nih.govfigshare.com Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. researchgate.netnih.gov

Several pyrazine-based small molecules have been developed and have shown potent and selective inhibition of various kinases. nih.govresearchgate.net For instance, aminopyrazine compounds have been identified as inhibitors of the mitotic kinase Nek2, binding to an unusual, inactive conformation of the enzyme. surrey.ac.uk The pyrazine scaffold serves as a key structural motif in many clinically approved and investigational kinase inhibitors, targeting enzymes such as Bruton's Tyrosine Kinase (BTK) and others involved in cell signaling pathways. nih.govfigshare.com

Antiviral Properties of Related Pyrazines

Certain pyrazine derivatives have demonstrated notable antiviral activity against a range of viruses. nih.govnih.gov For example, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine has shown in vitro activity against measles virus, some influenza viruses, herpes simplex, and vaccinia viruses. nih.gov

More recently, in the context of the global health crisis caused by SARS-CoV-2, new pyrazine conjugates have been synthesized and screened for their antiviral properties. nih.gov Some pyrazine-triazole conjugates and pyrazine-benzothiazole hybrids have exhibited significant potency against SARS-CoV-2, with some showing better antiviral activity and selectivity indexes than reference drugs like Favipiravir. nih.gov These findings highlight the potential of the pyrazine core structure in the development of novel antiviral agents. nih.gov

Influence on Mammalian Physiological Processes (General Pyrazines)

Pyrazines, as a class of compounds, can influence various physiological processes in mammals. nih.govmdpi.com They are naturally occurring compounds found in many foods and are also formed during cooking processes like the Maillard reaction. mdpi.cominchem.org

Structure Activity Relationship Sar Studies

Correlating Molecular Structure with Olfactory Receptor Activation

The interaction between an odorant molecule and olfactory receptors (ORs) is the foundational event of smell perception. The specific structural features of a pyrazine (B50134) molecule dictate which receptors it will activate and how strongly, thereby determining its perceived scent.

Ligand-Receptor Interactions (e.g., OR5K1, OR2AG1)

Research has identified specific human olfactory receptors that are activated by pyrazine derivatives. Two such receptors, OR5K1 and OR2AG1, show distinct response profiles to different pyrazines. chemcom.be OR5K1 is generally associated with "nutty" and "roasted" aromas, while OR2AG1 is linked to "green" and "earthy" notes. chemcom.be

The structural determinants for receptor activation are precise. For OR2AG1, the presence of an isopropyl or isobutyl/sec-butyl group, the two nitrogen atoms of the pyrazine ring, and a methoxy (B1213986) group are all considered necessary for full receptor activity. chemcom.be 2-Methoxy-3-(1-methylpropyl)pyrazine is a potent dual agonist for both OR5K1 and OR2AG1. chemcom.be The sec-butyl group and methoxy substituent are key features for this interaction. In contrast, 2-isopropyl-3-methoxypyrazine (B1215460) is a more selective and potent activator of OR2AG1, while 2-methoxy-3,5-dimethylpyrazine (B149192) is a strong activator of OR5K1. chemcom.be This demonstrates that the size and branching of the alkyl group at the adjacent position to the methoxy group significantly influence receptor selectivity and potency. chemcom.bechemcom.be

| Compound | Receptor | Activity (-logEC50) | Maximal Efficacy (% FSK) | Reference |

|---|---|---|---|---|

| 2-Methoxy-3-(1-methylpropyl)pyrazine | OR5K1 | 5.3 | 27% | chemcom.be |

| 2-Methoxy-3-(1-methylpropyl)pyrazine | OR2AG1 | 7.2 | 72% | chemcom.be |

| 2-Isopropyl-3-methoxypyrazine | OR2AG1 | >7 | - | chemcom.be |

| 2-Methoxy-3,5-dimethylpyrazine | OR5K1 | >7 | - | chemcom.be |

| 2-Ethyl-3,5(or 6)-dimethylpyrazine | OR5K1 | 6.3 | 104% | chemcom.be |

| 2-Ethyl-3,5(or 6)-dimethylpyrazine | OR2AG1 | Inactive | - | chemcom.be |

Influence of Stereochemistry on Olfactory Perception and Thresholds

The 1-methylpropyl (sec-butyl) group in the target compound contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-. Stereochemistry can play a profound role in olfactory perception, as enantiomers may fit differently into chiral olfactory receptors, leading to different perceived odors or detection thresholds.

For 2-methoxy-3-(1-methylpropyl)pyrazine, both the (R)- and (S)-enantiomers are described as having a "burdock-like, green and earthy odor". leffingwell.com While their qualitative scent is similar, the (R)-enantiomer is noted to have a slightly more pronounced burdock-like character. leffingwell.com A more significant difference lies in their odor detection thresholds. The (-)-(R)-enantiomer is remarkably potent, with an odor threshold of 0.01 parts per billion (ppb). In contrast, the (+)-(S)-enantiomer, which is the isomer found naturally in Galbanum oil, has a threshold of 0.1 ppb, making it ten times less potent than its mirror image. leffingwell.com This highlights that even subtle differences in the three-dimensional arrangement of atoms can have a dramatic impact on the potency of an odorant.

| Enantiomer | Odor Description | Odor Threshold (in water) | Reference |

|---|---|---|---|

| (-)-(R)-2-methoxy-3-(1-methylpropyl)pyrazine | Burdock-like, green, earthy | 0.01 ppb | leffingwell.com |

| (+)-(S)-2-methoxy-3-(1-methylpropyl)pyrazine | Burdock-like, green, earthy | 0.1 ppb | leffingwell.com |

SAR in Biological Systems Beyond Olfaction

Pyrazine derivatives are not only significant as aroma compounds but also possess a wide spectrum of biological activities, including antioxidant, antimicrobial, and others. nih.govmdpi.com The structure of the pyrazine core and its substituents are key to these functions.

Structural Determinants for Antioxidant and Anti-photoaging Efficacy

Photoaging refers to skin damage caused by prolonged exposure to ultraviolet (UV) radiation, a process driven largely by oxidative stress. nih.gov Antioxidants can mitigate this damage. mdpi.com Studies on a structural isomer, 2-methoxy-5-(2-methylpropyl)pyrazine (MMPP), isolated from peaches, have demonstrated the potential of such compounds in anti-photoaging applications. researchgate.net

| Concentration of MMPP (µg/mL) | Scavenging Activity (%) | Reference |

|---|---|---|

| 10 | 15.2% | researchgate.net |

| 50 | 28.4% | researchgate.net |

| 100 | 45.1% | researchgate.net |

| 500 | 75.6% | researchgate.net |

Relationships Between Pyrazine Structure and Antimicrobial Potency

The pyrazine nucleus is a key scaffold in the development of new antimicrobial agents. nih.govmdpi.comjetir.org SAR studies on various pyrazine analogs reveal critical structural features for their potency. For instance, in a series of novel triazolo[4,3-a]pyrazine derivatives, the nature of the substituents significantly influenced their antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com

Key findings indicate that the presence of an ethylenediamine (B42938) moiety attached to the triazolo-pyrazine nucleus was beneficial for activity. Furthermore, aromatic substituents at certain positions were shown to positively influence antibacterial effects, potentially through π-π stacking interactions with the target receptor. mdpi.com For example, compound 2e from the studied series, which features a 4-fluorophenyl group, exhibited superior activity against both bacterial strains, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic ampicillin. mdpi.com This suggests that the electronic properties and steric bulk of substituents on the pyrazine-fused ring system are crucial determinants of antimicrobial potency.

| Compound | Substituent (R³) | S. aureus | E. coli | Reference |

|---|---|---|---|---|

| 1f | 4-chlorophenyl | 64 | 32 | mdpi.com |

| 1i | 4-bromophenyl | 64 | 32 | mdpi.com |

| 2e | 4-fluorophenyl | 32 | 16 | mdpi.com |

| Ampicillin (Control) | - | 32 | 8 | mdpi.com |

SAR in Other Reported Biological Activities of Pyrazine Analogs

The pyrazine scaffold is versatile and has been incorporated into molecules targeting a range of biological systems beyond microbial pathogens. mdpi.comresearchgate.net For example, analogs of pyrazinoic acid, the active form of the frontline tuberculosis drug pyrazinamide, have been studied to improve potency. nih.gov These studies found that alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid resulted in analogs that were 5- to 10-fold more potent. nih.gov

In another therapeutic area, a series of N-(pyrazin-2-yl)benzenesulfonamides were synthesized and evaluated. Within this series, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and its 6-chloro analog showed good antitubercular activity, attributed to their structural similarity to sulfonamide drugs that inhibit the folate pathway. nih.gov Furthermore, pyrrolopyrazine derivatives, which contain a fused pyrrole (B145914) and pyrazine ring system, have been shown to exhibit a wide array of biological activities, including kinase inhibition and anti-inflammatory effects, though detailed SAR studies are less common. researchgate.net These examples underscore the utility of the pyrazine ring as a privileged structure in drug design, where modifications to its substituents can tune the molecule's activity toward various biological targets.

Academic Perspectives on Applications in Food Science and Flavor Chemistry

Contribution to Food Aroma and Flavor Profiles

Sensory Descriptors and Perception Thresholds (e.g., Green, Pea, Bell Pepper, Earthy, Nutty, Roasted)

2-Methoxy-3-(1-methylpropyl)pyrazine, also known as 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP), is a potent aroma compound recognized for its significant contribution to the sensory profile of various foods and beverages. It is characterized by a range of potent, primarily "green" and "earthy" sensory descriptors. Research has identified its aroma with specific notes of bell pepper, pea, and earthy tones. researchgate.nethmdb.ca The perception of this compound is also described as vegetal and reminiscent of carrots. hmdb.ca

The enantiomers of this pyrazine (B50134), specifically the (R)-(-) and (S)-(+) forms, have been described as having a "burdock-like, green and earthy odor." leffingwell.com While the qualitative sensory properties of the enantiomers are similar, the (R)-(-) form is noted to have a slightly more pronounced burdock-like character. leffingwell.com

| Descriptor | Odor Threshold | Reference |

|---|---|---|

| Green, Vegetable, Pepper | Not specified | |

| Bell, Carrot, Earth | Not specified | hmdb.ca |

| Pea, Bell Pepper | Not specified | researchgate.net |

| Burdock-like, Green, Earthy (R)-(-) enantiomer | 0.01 ppb | leffingwell.com |

| Burdock-like, Green, Earthy (S)-(+) enantiomer | 0.1 ppb | leffingwell.com |

Quantitative Contribution to Overall Flavor Perception in Specific Food Systems

The quantitative presence of 2-methoxy-3-(1-methylpropyl)pyrazine has been measured in several food systems, most notably in wine grapes and wine. Its concentration, though typically low, often exceeds its sensory detection threshold, confirming its role as a contributor to the final aroma. researchgate.net

In studies of Sauvignon blanc and Cabernet Sauvignon wines, 2-methoxy-3-(1-methylpropyl)pyrazine is generally found in smaller quantities compared to other methoxypyrazines like 2-methoxy-3-isobutylpyrazine (IBMP). researchgate.netdss.go.th For instance, analyses of various wines have shown its concentration to be typically in the range of 0.1 to 1.0 ng/L, and in some cases, less than 2 ng/L. researchgate.net

However, in certain instances, its concentration can be significantly higher and it can be the dominant methoxypyrazine. A study on Cabernet Sauvignon wines from high-altitude, cold-climate regions of Brazil found that SBMP was the primary methoxypyrazine detected. researchgate.net In these wines, concentrations ranged from 289.26 ng/L to 790.62 ng/L, depending on the fermentation technique used. researchgate.net Such levels are substantially above the reported sensory thresholds, indicating a profound impact on the wine's characteristic herbaceous and vegetal aroma profile.

| Food System | Concentration Range (ng/L) | Reference |

|---|---|---|

| Sauvignon blanc juice and wine | 0.1 - 1.0 | researchgate.net |

| Red wines (various) | < 2.0 | researchgate.net |

| Cabernet Sauvignon (Spontaneous Fermentation) | 289.26 - 681.55 | researchgate.net |

| Cabernet Sauvignon (Commercial Yeast) | 619.58 - 790.62 | researchgate.net |

Impact of Processing and Environmental Factors on Flavor Compound Concentration

Effects of Viticultural and Enological Procedures on Levels in Grapes and Wine

The concentration of methoxypyrazines, including 2-methoxy-3-(1-methylpropyl)pyrazine, in grapes and the resulting wine is heavily influenced by a multitude of viticultural (grape-growing) and enological (winemaking) practices. nih.gov

In the vineyard, factors related to sun exposure are critical. Increased sunlight exposure on the grape clusters is a key factor in reducing methoxypyrazine levels. nih.gov Viticultural techniques such as leaf removal and specific canopy management strategies that enhance fruit exposure to light are effective in lowering pyrazine concentrations at harvest. Interestingly, research suggests that higher light intensity before the ripening phase (veraison) has a more significant impact on reducing the final concentration than light exposure during ripening. researchgate.net Climate also plays a crucial role; cooler growing conditions are associated with higher levels of methoxypyrazines in grapes. researchgate.net Furthermore, practices such as irrigation have been shown to lead to significantly higher levels of SBMP in grapes. dss.go.th Vine vigor and the timing of harvest are also important, as pyrazine concentrations naturally decrease as the grapes mature. researchgate.net

During the winemaking process, several enological choices can modify the final concentration of this compound. The duration of maceration (the time the juice spends in contact with the grape skins) can influence the extraction of pyrazines into the wine. The choice of yeast and fermentation management also has a demonstrated effect, as discussed in the following section.

Formation and Transformation During Thermal Processing (e.g., Roasting, Heating)

Thermal processing is a well-known pathway for the formation of many pyrazine compounds, primarily through the Maillard reaction. dur.ac.uk This series of non-enzymatic browning reactions occurs between amino acids and reducing sugars when food is heated. dur.ac.uk While this is a primary formation route for many alkylpyrazines that contribute roasted and nutty aromas, the biosynthesis of methoxypyrazines in plants follows a different pathway linked to amino acid metabolism. researchgate.net

However, thermal processing can still impact the concentration and profile of pyrazines in food. In the context of coffee, the concentration of pyrazine compounds is observed to increase with the degree of roasting. researchgate.net For spirits production, intensive pressure-thermal processing of raw materials was found to generate pyrazines, while optimized, less intense heating limited their formation. researchgate.net This suggests that while 2-methoxy-3-(1-methylpropyl)pyrazine is primarily of biological origin in products like wine, its formation or transformation in other food systems could be influenced by the application of heat.

Influence of Fermentation Processes on Pyrazine Formation

Fermentation is a critical step that can significantly alter the concentration of 2-methoxy-3-(1-methylpropyl)pyrazine. The choice of fermentation strategy, particularly the yeast used, can be a tool for managing the levels of this potent aroma compound.

A recent study directly compared the impact of spontaneous fermentation (using indigenous yeast) with fermentation using selected commercial yeast strains on the concentration of SBMP in Cabernet Sauvignon wines. researchgate.net The results showed that wines produced via spontaneous fermentation had significantly lower concentrations of SBMP compared to those fermented with commercial yeasts. researchgate.net For grapes from one vineyard, the spontaneous fermentation resulted in an SBMP concentration of 289.26 ng/L, whereas the commercial yeast fermentation yielded 619.58 ng/L. researchgate.net This finding indicates that the metabolic activity of specific yeast strains during alcoholic fermentation can reduce the levels of this pyrazine, offering a potential strategy to mitigate excessive herbaceous notes in wine when grapes are harvested with high initial concentrations. researchgate.net While some studies have noted that fermentation and maceration can increase the extraction of other pyrazines from grape solids, this research highlights the potential for microbial activity to decrease the final concentration. dss.go.thresearchgate.net

Future Research Trajectories and Open Questions

Elucidating Undiscovered Biosynthetic Pathways and Enzymes

A significant gap in the current understanding of 2-methoxy-6-(1-methylpropyl)pyrazine lies in its formation in nature. While general pathways for methoxypyrazines have been proposed, the specific enzymatic steps leading to this particular isomer remain largely hypothetical.

Two primary biosynthetic pathways are suggested for methoxypyrazines in organisms like grapevines (Vitis vinifera). mdpi.comresearchgate.net The first involves the amidation of a branched-chain amino acid, which for the (1-methylpropyl) side chain would likely be isoleucine, followed by condensation with a dicarbonyl compound like glyoxal (B1671930). mdpi.com The second proposed pathway involves the condensation of two amino acids. mdpi.com In both scenarios, the final confirmed step is the O-methylation of a 2-hydroxy-3-alkylpyrazine intermediate, a reaction catalyzed by O-methyltransferase (OMT) enzymes. mdpi.comdur.ac.uk

However, the enzymes responsible for the initial condensation and ring-formation steps have not been identified. Future research must focus on isolating and characterizing these undiscovered enzymes. A combination of genomics, proteomics, and tracer studies will be essential to map the complete biosynthetic journey from precursor amino acids to the final methoxylated pyrazine (B50134).

Key Open Questions:

Which specific branched-chain amino acid (e.g., isoleucine) is the primary precursor for the (1-methylpropyl) side chain?

What are the identities and mechanisms of the enzymes (e.g., dehydrogenases, transaminases, cyclases) that catalyze the condensation and cyclization reactions to form the pyrazine ring?

How is the biosynthesis of this specific pyrazine isomer regulated at the genetic and metabolic levels in different organisms?

Comprehensive Mechanistic Studies of Biological Activities at Molecular Level

The biological roles of 2-methoxy-6-(1-methylpropyl)pyrazine are poorly understood beyond its contribution to aroma and flavor in certain foods and as a potential semiochemical in insect communication. dur.ac.ukhmdb.ca The broader class of alkylpyrazines has been noted for various biological activities, including antimicrobial properties, suggesting that this compound may possess functions beyond its organoleptic characteristics. mdpi.com

Future research should embark on a systematic screening of this compound for a range of biological activities, such as antimicrobial, antifungal, antioxidant, and cell-signaling effects. Should any significant activity be identified, subsequent studies must delve into the molecular mechanisms of action. This could involve investigating its ability to inhibit specific enzymes, interact with cellular receptors, or modulate gene expression. Understanding the structure-activity relationship, perhaps by comparing its effects to other pyrazine isomers, will be crucial. For instance, studies on how different alkylpyrazines interact with proteins like bovine serum albumin demonstrate that structural differences can significantly affect binding and transport, providing a model for future mechanistic investigations. nih.gov

Development of Advanced and High-Throughput Analytical Techniques

The detection and quantification of methoxypyrazines are challenging due to their presence at extremely low concentrations (often at ng/L or parts-per-trillion levels) in complex matrices like wine and food. researchgate.netresearchgate.net Current state-of-the-art methods typically rely on gas chromatography coupled with mass spectrometry (GC-MS), often preceded by an intensive sample preparation and concentration step such as solid-phase microextraction (SPME). researchgate.netopenagrar.de

While effective, these methods can be time-consuming and may not be suitable for rapid, high-throughput screening. The future in this area lies in the development of more sensitive, faster, and more accessible analytical technologies.

Potential Research and Development Areas:

Novel Extraction Phases: Creating new sorbent materials for SPME or other microextraction techniques with higher affinity and selectivity for methoxypyrazines.

Advanced Mass Spectrometry: Utilizing next-generation mass spectrometry with enhanced sensitivity and resolution to lower detection limits further.

Biosensors and Electronic Noses: Designing biosensors based on olfactory receptors or enzymes that can specifically detect 2-methoxy-6-(1-methylpropyl)pyrazine in real-time.

High-Throughput Platforms: Integrating automated sample preparation with rapid analytical techniques to enable the screening of large numbers of samples, which is critical for agricultural and food production applications.

Table 1: Comparison of Current and Future Analytical Techniques

| Technique | Description | Current Limitations | Future Advancements |

|---|---|---|---|

| GC-MS with SPME | Standard method for separating and identifying volatile compounds. researchgate.net | Time-consuming, requires sample pre-concentration, moderate throughput. | More selective SPME fibers, faster GC columns. |

| GC-MS/MS | Tandem mass spectrometry for increased selectivity and lower detection limits. | Higher instrument cost and complexity. | Improved ion fragmentation and detection efficiency. |

| Electronic Nose | Array of gas sensors to detect patterns of volatile compounds. | Limited specificity, susceptible to matrix effects. | Development of more specific sensor arrays and advanced pattern recognition algorithms. |

| Biosensors | Utilizes biological components (e.g., enzymes, antibodies) for detection. | Currently in early development; stability and reusability can be issues. | Discovery of specific binding proteins or enzymes for highly selective, real-time analysis. |

Design and Synthesis of Novel Pyrazine Derivatives with Targeted Biological Functions